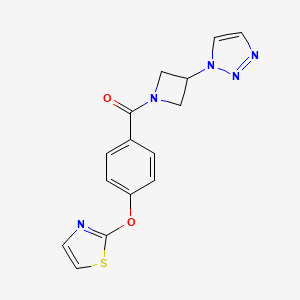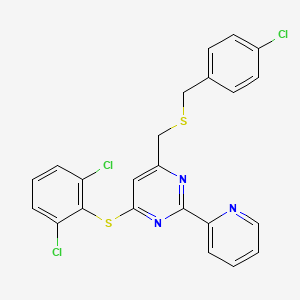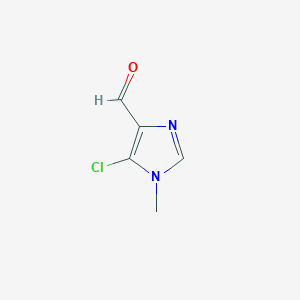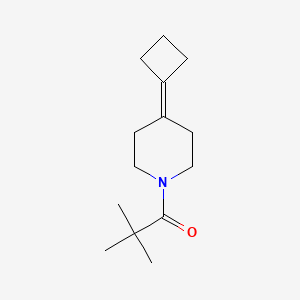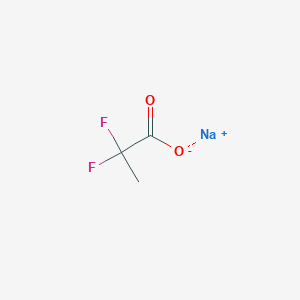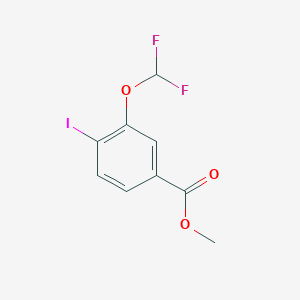
Methyl 3-(difluoromethoxy)-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(difluoromethoxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethoxy)-4-iodobenzoate typically involves the introduction of the difluoromethoxy group and the iodine atom onto a benzoate ester. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by iodination to attach the iodine atom. The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
Methyl 3-(difluoromethoxy)-4-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The benzoate ester can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (e.g., palladium, copper), oxidizing agents, reducing agents, and specific solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
Methyl 3-(difluoromethoxy)-4-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(difluoromethoxy)-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and iodine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3-(difluoromethoxy)-4-iodobenzoate include other benzoate esters with different substituents, such as:
- Methyl 3-(difluoromethoxy)-4-fluorobenzoate
- Methyl 3-(difluoromethoxy)-4-chlorobenzoate
- Methyl 3-(difluoromethoxy)-4-bromobenzoate
Uniqueness
The uniqueness of this compound lies in the presence of both the difluoromethoxy group and the iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZBPZURIWOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
![N-(4-ethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
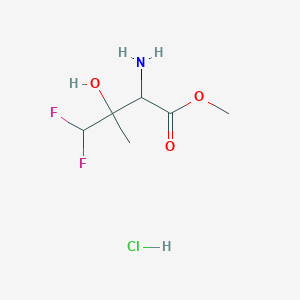
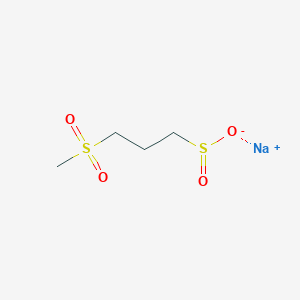
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

